
2,2'-Bis(N-Methyl Naltrexone) Dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves the methylation of naltrexone followed by bromination. The process typically starts with naltrexone, which is methylated to form N-Methyl Naltrexone. This intermediate is then reacted with bromine to yield the final product .
Industrial Production Methods
Industrial production of 2,2’-Bis(N-Methyl Naltrexone) Dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(N-Methyl Naltrexone) Dibromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of N-Methyl Naltrexone yields 2,2’-Bis(N-Methyl Naltrexone) Dibromide .
Scientific Research Applications
2,2’-Bis(N-Methyl Naltrexone) Dibromide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on opioid receptors and neurotransmission.
Medicine: Investigated for its potential in pain management and addiction treatment.
Industry: Used in the development of new pharmaceuticals and as an impurity reference material.
Mechanism of Action
The mechanism of action of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves its interaction with opioid receptors. It acts as an antagonist, blocking the effects of opioids by binding to the mu-opioid receptors. This prevents the euphoric effects associated with opioid use and helps in the treatment of opioid dependence .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methylnaltrexone: A quaternary derivative of naltrexone used to treat opioid-induced constipation.
Naltrexone: An opioid antagonist used to treat opioid and alcohol dependence.
Uniqueness
2,2’-Bis(N-Methyl Naltrexone) Dibromide is unique due to its specific chemical structure, which allows it to interact with opioid receptors in a distinct manner. This makes it particularly useful in neurology and pain management research .
Properties
Molecular Formula |
C42H50Br2N2O8 |
|---|---|
Molecular Weight |
870.7 g/mol |
IUPAC Name |
(3R,4R,4aS,7aR,12bS)-10-[(3R,4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;dibromide |
InChI |
InChI=1S/C42H48N2O8.2BrH/c1-43(19-21-3-4-21)13-11-39-31-23-15-25(33(47)35(31)51-37(39)27(45)7-9-41(39,49)29(43)17-23)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30,2)20-22-5-6-22;;/h15-16,21-22,29-30,37-38,49-50H,3-14,17-20H2,1-2H3;2*1H/t29-,30-,37+,38+,39-,40+,41-,42-,43-,44-;;/m1../s1 |
InChI Key |
XPJNWEWLFZNHHR-MOWZEBMDSA-N |
Isomeric SMILES |
C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@@]8(CC[N@+]9(C)CC2CC2)[C@@H](O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CC[N+]9(C)CC2CC2)C(O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
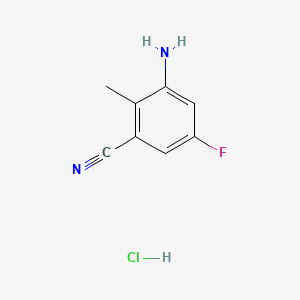
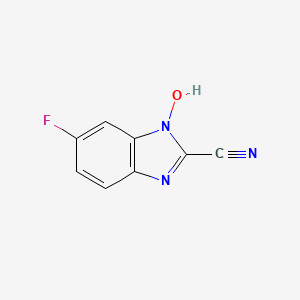
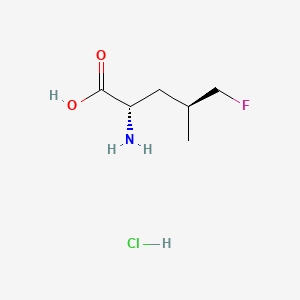
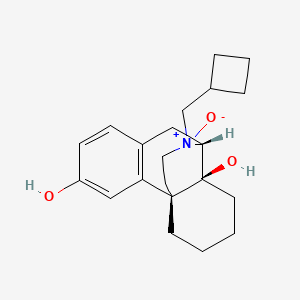
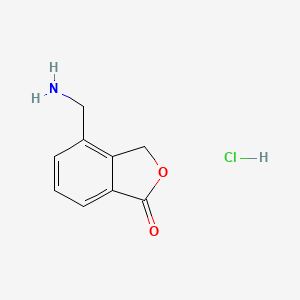
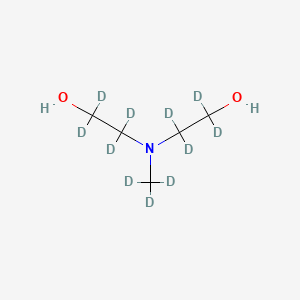

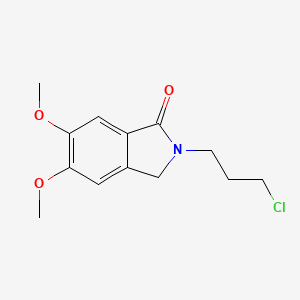
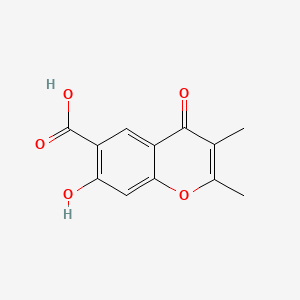
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

